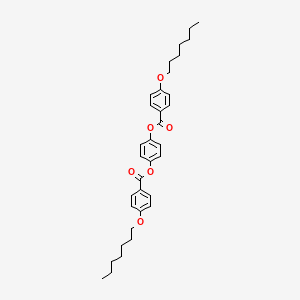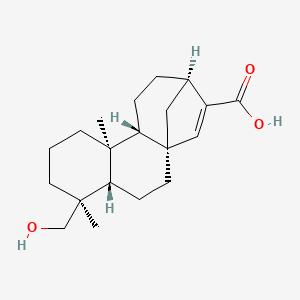
拟落叶松酸 D
描述
Pseudolaric acid D is a compound with oral activity that can be isolated from Pseudolarix kaempferi Gorden . It can significantly improve lipid metabolism, reduce atherosclerotic lesion area, and alleviate atherosclerotic changes in the vascular wall . It also significantly inhibits the inflammatory reaction .
Synthesis Analysis
Pseudolaric acids are diterpenoids isolated from the root bark of Pseudolarix amabilis, or the golden larch . The pseudolaric acids A and B are the major antifungal and anti-angiogenic congeners of this family of compounds .Molecular Structure Analysis
Pseudolaric acid D is a compound that can be isolated from Pseudolarix kaempferi Gorden . The enzyme golden larch terpene synthase 8 (PxaTPS8) converts geranylgeranyl diphosphate into a previously unknown 5,7-fused bicyclic diterpene, coined “pseudolaratriene” .Chemical Reactions Analysis
The enzyme golden larch terpene synthase 8 (PxaTPS8) catalyzes the first committed step in PAB biosynthesis . This enzyme converts geranylgeranyl diphosphate into a previously unknown 5,7-fused bicyclic diterpene, coined “pseudolaratriene” .Physical And Chemical Properties Analysis
Pseudolaric acid D has a molecular weight of 318.45 and a formula of C20H30O3 .科学研究应用
Oncology
Pseudolaric acid D has shown promise in the field of oncology, particularly in the treatment of acute myeloid leukemia (AML) . It targets the CD147 transmembrane glycoprotein, which is overexpressed in various malignancies and plays a role in cancer cell survival, proliferation, invasion, and apoptosis . The compound induces apoptosis in leukemia cell lines and has the potential to improve treatment regimens and patient outcomes.
Pharmacology
In pharmacology, Pseudolaric acid D is recognized for its immunosuppressive and anti-inflammatory properties . It’s being explored as a novel treatment for cancer, immune disorders, inflammatory diseases, and immunosuppression. The compound’s ability to regulate the immune response makes it a candidate for further investigation in cancer treatment and prevention .
Dermatology
Traditionally used in Chinese Medicine to treat skin diseases, Pseudolaric acid D has antimicrobial activities that are effective against tinea and other skin infections. Its anti-inflammatory and antifertility activities also contribute to its therapeutic value in treating eczema and fungal skin infections .
Cardiology
In cardiology, Pseudolaric acid D has been studied for its effects on atherosclerosis , a chronic inflammatory disease. The compound has shown potential in improving lipid metabolism, reducing atherosclerotic lesion areas, and attenuating vascular wall changes associated with atherosclerosis .
Neurology
While specific studies on Pseudolaric acid D in neurology are not directly available, related compounds like Pseudolaric acid B have been studied for their effects on cell lines, including those related to the nervous system. These studies provide a foundation for future research into the neurological applications of Pseudolaric acid D .
Immunology
Pseudolaric acid D’s role in immunology is linked to its ability to modulate the immune system. It has been shown to inhibit inflammatory reactions and regulate immune responses, suggesting therapeutic value in the treatment of immune-related diseases .
Endocrinology
Research in endocrinology has focused on the broader effects of Pseudolaric acid D and its derivatives on hormonal systems. Although specific studies on Pseudolaric acid D are limited, its impact on cell proliferation and apoptosis indicates potential applications in endocrine-related cancers .
Gastroenterology
Pseudolaric acid D has been evaluated for its inhibitory effects on gastric cancer. It can circumvent multidrug resistance in gastric cancer cells by downregulating the Cox-2/PKC-α/P-gp pathway, enhancing the efficacy of traditional chemotherapy drugs .
作用机制
Target of Action
Pseudolaric Acid D, a compound isolated from Pseudolarix kaempferi Gorden , has been identified to have significant oral activity . . This glycoprotein plays a role in regulating cancer cell survival, proliferation, invasion, and apoptosis .
Mode of Action
It’s known to significantly improve lipid metabolism, reduce atherosclerotic lesion area, and alleviate atherosclerotic changes in the vascular wall . It also significantly inhibits the inflammatory reaction . In the case of Pseudolaric Acid B, it has been shown to result in apoptosis of acute myeloid leukemia cells when targeting CD147 .
Biochemical Pathways
Pseudolaric acid b has been shown to regulate the crosstalk between nuclear factor erythroid 2-related factor 2 (nrf2) and nuclear factor kappa-b (nf-κb), decreasing the levels of inflammatory cytokines . This suggests that Pseudolaric Acid D may have similar effects on these pathways.
Result of Action
Pseudolaric Acid D has been shown to significantly improve lipid metabolism, reduce atherosclerotic lesion area, and alleviate atherosclerotic changes in the vascular wall . It also significantly inhibits the inflammatory reaction . These effects suggest that Pseudolaric Acid D may have potential therapeutic value in the treatment of atherosclerosis and inflammation-related conditions.
Action Environment
It’s worth noting that pseudolaric acid d is derived from the root bark of pseudolarix kaempferi gorden, suggesting that its production and efficacy may be influenced by the growing conditions of the plant .
安全和危害
Pseudolaric acid D should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
IUPAC Name |
(1S,4S,5S,9S,10S,13R)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-18(12-21)7-3-8-19(2)15(18)6-9-20-10-13(4-5-16(19)20)14(11-20)17(22)23/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15-,16+,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUENWZUJMIZJPA-UBTCDGAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C4)C(=O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C4)C(=O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudolaric acid D | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-ethyl-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]ethanamine](/img/no-structure.png)
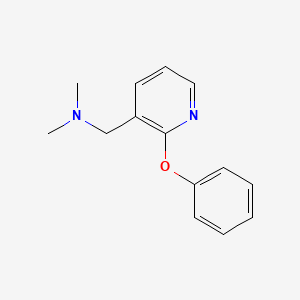

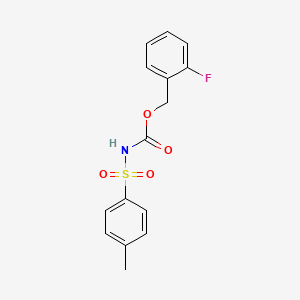
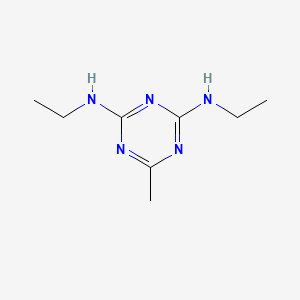
![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-sulfohexacyclo[14.2.1.1^{4,7}.0^{2,15}.0^{3,8}.0^{9,14}]icosa-5,9(14),10,12,17-pentaene-11-carboxylic acid](/img/structure/B1181381.png)

